Enantiomer Pharmacological Divergence: (R)-nAChR Probe vs. (S)-β₃-Adrenoceptor Agonist SR-59119A
The (S)-enantiomer (SR-59119A, CAS 1029715-21-6) is a well-characterized β₃-adrenoceptor agonist. In human near-term myometrium strips, SR-59119A inhibited spontaneous contractions with Emax = 52 ± 7%, significantly exceeding salbutamol (Emax ≈ 27%, p < 0.05) and demonstrating a rank order of efficacy SR 59119A > SR 59104A > terbutaline ≈ salbutamol ≈ CGP 12177 . Its action was stereospecifically antagonized by the β₃-AR antagonist SR 59230A but not by propranolol, confirming β₃-AR mediation . In contrast, the (R)-enantiomer is deployed as a chiral building block for nAChR ligand synthesis, not as a β₃-AR ligand. The (S)-enantiomer's EC₅₀ at human β₃-adrenoceptor is reported as 2.40 nM in cAMP accumulation assays , whereas no β₃-AR activity data exist for the (R)-form. This target-level divergence means the two enantiomers are pharmacologically non-substitutable.
| Evidence Dimension | Functional efficacy at β₃-adrenoceptor (human myometrium relaxation) |
|---|---|
| Target Compound Data | (R)-2-(pyrrolidin-3-yloxy)pyridine dihydrochloride: no β₃-AR agonist activity reported; used as nAChR ligand building block |
| Comparator Or Baseline | (S)-enantiomer (SR-59119A): Emax = 52 ± 7% inhibition of spontaneous contractions; EC₅₀ = 2.40 nM at human β₃-AR (cAMP assay) |
| Quantified Difference | Qualitatively distinct target profiles: (S) = β₃-AR agonist vs. (R) = nAChR/ion channel probe scaffold |
| Conditions | Human near-term myometrium strips; cAMP accumulation in DHB-11 CHO cells expressing human β₃-AR |
Why This Matters
Procurement of the incorrect enantiomer would redirect a research program from nAChR-focused ligand development to β₃-adrenoceptor pharmacology, invalidating the experimental design.
- [1] Bardou, M., et al. (1998). In vitro inhibition of human colonic motility with SR 59119A and SR 59104A: evidence of a β₃-adrenoceptor-mediated effect. European Journal of Pharmacology, 353(2-3), 281-287. See also: Functional, biochemical and molecular biological evidence for a possible β₃-adrenoceptor in human near-term myometrium. British Journal of Pharmacology, 2000. Emax values: SR 59119A = 52±7%. View Source
- [2] Croci, T., et al. (1996). The novel β₃-adrenoceptor agonists SR 59119A and SR 59104A are stereospecifically antagonized by SR 59230A. British Journal of Pharmacology, 116, 204P. View Source
- [3] BindingDB Entry BDBM50379086, CHEMBL2012521. EC₅₀ = 2.40 nM. Agonist activity at human adrenergic β₃ receptor expressed in DHB-11 CHO cells assessed as cAMP accumulation. View Source
